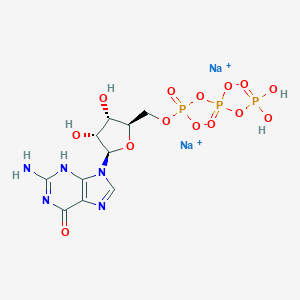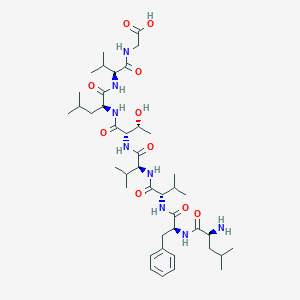
2-(2-Methylsulfanylpropanoylamino)acetic acid
Descripción general
Descripción
2-(2-Methylsulfanylpropanoylamino)acetic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. Inhibition of glutamine synthetase by MSO leads to a depletion of intracellular glutamine levels, which has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Reactivity and Kinetics
Studies have explored the reactivity of various acetic acid derivatives, including those similar to 2-(2-Methylsulfanylpropanoylamino)acetic acid. For example, the reactivity of ethyl esters of 2-(benzoylamino)acetic acids and their derivatives, which exhibit activities like nootropic, antihypoxic, and anabolic, has been analyzed. These studies have shown that the reaction rate constants depend on the structure and length of the hydrocarbon chain, providing insights into how structural variations can influence chemical reactivity and potentially the efficacy of related compounds (Kolisnyk et al., 2018).
Synthesis and Applications in Chemical Reactions
The synthesis of various esters, including those related to 2-(2-Methylsulfanylpropanoylamino)acetic acid, has been extensively studied. For instance, the preparation of (2-Methyl-propane-2-sulfonylimino) acetic acid ethyl ester has been described, which is used as a substitute in allylation reactions (Schleusner et al., 2004). Additionally, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids has been reported, which involves hydrolytic transformations under specific conditions, highlighting the versatility of these compounds in chemical synthesis (Rudyakova et al., 2006).
Biological and Medicinal Applications
While excluding information related to drug use, dosage, and side effects, it's notable that related compounds have been studied for their potential in various biological activities. For instance, a study on substituted benzenesulfonamides, chemically related to 2-(2-Methylsulfanylpropanoylamino)acetic acid, showed potential as aldose reductase inhibitors with antioxidant activity, indicating possible therapeutic applications (Alexiou & Demopoulos, 2010).
Propiedades
IUPAC Name |
2-(2-methylsulfanylpropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXILMBGSNHKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007460 | |
| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylsulfanylpropanoylamino)acetic acid | |
CAS RN |
87254-91-9 | |
| Record name | S-Methylthiola | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087254919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)


